
1-(4-Fluorophenyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Fluorophenyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is also known by its IUPAC name, 1-(4-fluorobenzyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for the compound is 1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) .Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Fluorophenyl)piperidine-2-carboxylic acid is a compound with potential applications in various fields of scientific research. Its synthesis involves nucleophilic aromatic substitution reactions, which have been extensively studied to understand the mechanism and improve the yields of related compounds. For instance, the reaction of piperidine with nitro-substituted benzene derivatives has been explored to understand the kinetics and mechanisms involved in these reactions, which could be relevant for synthesizing analogs of this compound (Pietra & Vitali, 1972).
Environmental and Health Impacts of Fluorinated Compounds
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the environmental and health impacts of these compounds. Such studies are crucial for understanding the persistence, bioaccumulation, and toxicity of fluorinated compounds, including derivatives of this compound, and guiding the development of safer alternatives (Wang et al., 2013).
Pharmacological Applications
The pharmacophoric properties of arylcycloalkylamines, including phenyl piperidines, have been explored for their potential in drug development, particularly in targeting D2-like receptors. These studies highlight the significance of the arylalkyl moiety in enhancing the potency and selectivity of compounds for therapeutic applications, which could be relevant for derivatives of this compound (Sikazwe et al., 2009).
Biodegradation of Fluorinated Chemicals
The microbial degradation of polyfluoroalkyl chemicals, including PFCAs and PFSAs, has been reviewed to understand the environmental fate of these persistent pollutants. This research is critical for evaluating the degradation pathways, half-lives, and defluorination potential of fluorinated compounds, informing the environmental risk assessment and management of substances like this compound (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts have been studied to understand their impact on fermentative production processes. Such research provides insights into the metabolic engineering strategies needed to enhance microbial tolerance to inhibitors, which could be relevant for the production or degradation of compounds like this compound (Jarboe et al., 2013).
Safety and Hazards
Mechanism of Action
Piperidine Compounds
Piperidine is an organic compound that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Properties
IUPAC Name |
1-(4-fluorophenyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGAKPDIOQNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
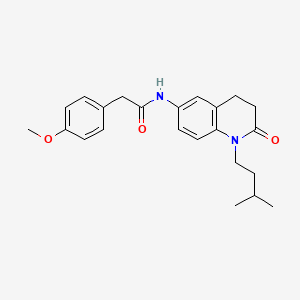
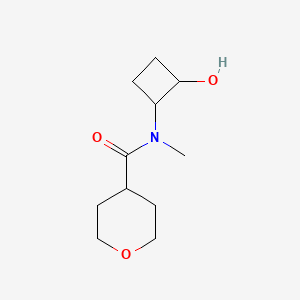

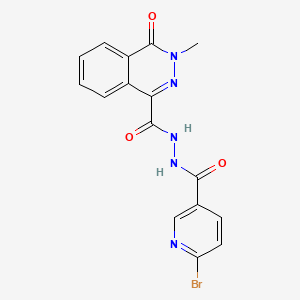
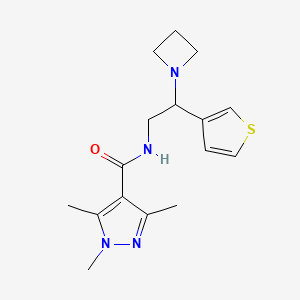
![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
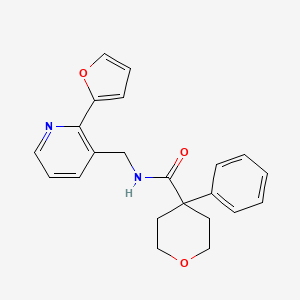
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
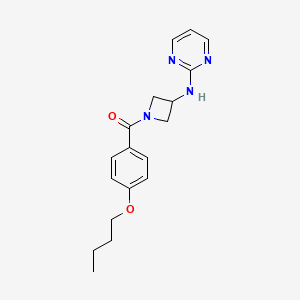
![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
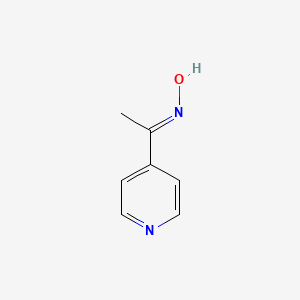
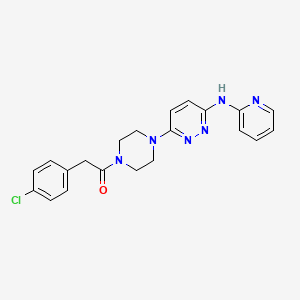
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
